molecular formula C8H9ClN2S B1381327 3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl CAS No. 1603054-97-2

3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl

Cat. No. B1381327
M. Wt: 200.69 g/mol
InChI Key: RGSAKCOLGZNGCN-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl, with the CAS No. 1603054-97-2, is a chemical compound with the molecular formula C8H9ClN2S and a molecular weight of 200.69 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a carbonitrile group (CN) .

Scientific Research Applications

Corrosion Inhibition

One application of structurally related thiophene derivatives is as corrosion inhibitors for mild steel in acidic environments. These compounds, including 2-amino-3-methyl-3-(4-nitrophenyl)-5-(phenylthio)-3H-pyrrole-4-carbonitrile, have been investigated for their ability to protect mild steel from corrosion in 1 M HCl solution. Studies show that such compounds exhibit high inhibition efficiency, acting through adsorption on the metal surface and forming a protective film. This inhibitory action is attributed to the presence of the thiophene ring and functional groups that facilitate adsorption and protective film formation on the metal surface (Verma et al., 2016).

Synthetic Methodologies

Thiophene derivatives, including those similar to "3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl," serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, Gewald synthesis has been employed to produce a variety of 2-aminothiophene derivatives, which are precursors for further chemical transformations. These synthetic routes are pivotal for generating compounds with potential applications in drug development, material science, and as analytical reagents (Abaee et al., 2017).

Antitumor Activity

The antitumor profile of thiophene derivatives has also been explored, where compounds such as novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds have been synthesized and evaluated against human tumor cell lines. Molecular modeling and experimental findings suggest that these derivatives could inhibit the growth of cancer cells, highlighting the potential of thiophene derivatives in developing new antitumor agents (Khalifa & Algothami, 2020).

properties

IUPAC Name

3-amino-4-cyclopropylthiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c9-3-7-8(10)6(4-11-7)5-1-2-5;/h4-5H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSAKCOLGZNGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-cyclopropylthiophene-2-carbonitrile HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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